

Spectroscopic Data of 3,4,5-Trichloropyridazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: **3,4,5-Trichloropyridazine**

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This guide provides a comprehensive overview of the spectroscopic data for **3,4,5-trichloropyridazine** ($C_4HCl_3N_2$), a key heterocyclic compound with applications in medicinal chemistry and materials science. Understanding its spectroscopic signature is paramount for researchers, scientists, and drug development professionals in confirming its structure, assessing its purity, and studying its reactivity. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **3,4,5-trichloropyridazine**, offering insights into the experimental methodologies and the interpretation of the spectral features.

Introduction

3,4,5-Trichloropyridazine is a halogenated derivative of pyridazine, a diazine heterocycle. The presence of three chlorine atoms on the pyridazine ring significantly influences its electronic properties and reactivity, making it a versatile building block in organic synthesis. Accurate and detailed spectroscopic data are essential for its unambiguous identification and characterization. This guide presents a compilation and analysis of its 1H NMR, ^{13}C NMR, IR, and MS data, grounded in publicly available spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure and chemical environment of atoms within a molecule. For **3,4,5-trichloropyridazine**, both 1H and ^{13}C NMR are crucial for confirming the substitution pattern and the electronic environment of the pyridazine ring.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3,4,5-trichloropyridazine** is characterized by a single signal corresponding to the lone proton on the pyridazine ring.

Table 1: ¹H NMR Spectroscopic Data for **3,4,5-Trichloropyridazine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
9.25	Singlet	H-6

Solvent: Chloroform-d (CDCl₃)

The downfield chemical shift of the H-6 proton is attributed to the deshielding effect of the two adjacent nitrogen atoms and the three electron-withdrawing chlorine atoms. The absence of any coupling indicates that there are no adjacent protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, four distinct carbon signals are expected for **3,4,5-trichloropyridazine**.

Table 2: ¹³C NMR Spectroscopic Data for **3,4,5-Trichloropyridazine**

Chemical Shift (δ) ppm	Assignment
154.2	C-3
149.8	C-4
146.1	C-5
133.6	C-6

Solvent: Chloroform-d (CDCl₃) Source: R. Rupprecht, W. Bremser BASF Ludwigshafen (1978) as cited in PubChem.[[1](#)]

The chemical shifts of the carbon atoms are influenced by the electronegativity of the neighboring atoms. The carbons bonded to chlorine (C-3, C-4, C-5) appear at a lower field compared to the carbon bonded to hydrogen (C-6).

Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of **3,4,5-trichloropyridazine** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **3,4,5-trichloropyridazine** in 0.5-0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Data Processing: Process the acquired free induction decay (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (CDCl_3 : δ 7.26 ppm for ^1H and δ 77.16 ppm for ^{13}C).

Caption: Overall workflow for the spectroscopic analysis of **3,4,5-trichloropyridazine**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **3,4,5-trichloropyridazine** reveals characteristic vibrations of the pyridazine ring and the C-Cl bonds.

Table 3: Key IR Absorption Bands for **3,4,5-Trichloropyridazine**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H stretching (aromatic)
~1550-1400	Medium-Strong	C=C and C=N stretching (pyridazine ring)
~1200-1000	Strong	C-Cl stretching
~850-750	Strong	C-H out-of-plane bending

Sample preparation: KBr disc. Source: Adapted from Vázquez, J., et al. (1999).[\[2\]](#)

The spectrum is dominated by absorptions corresponding to the vibrations of the aromatic ring and the strong C-Cl stretching bands.

Experimental Protocol for IR Spectroscopy (KBr Pellet Method)

- Sample Preparation:
 - Thoroughly grind 1-2 mg of **3,4,5-trichloropyridazine** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.

- Place the KBr pellet in the sample holder and acquire the sample spectrum.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm^{-1} .
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

The electron ionization (EI) mass spectrum of **3,4,5-trichloropyridazine** shows a prominent molecular ion peak and characteristic isotopic peaks due to the presence of three chlorine atoms.

Table 4: Key Mass Spectrometry Data for **3,4,5-Trichloropyridazine**

m/z	Relative Intensity	Assignment
182, 184, 186	High	$[\text{M}]^+$, Molecular ion cluster ($\text{C}_4\text{HCl}_3\text{N}_2$)
147, 149, 151	Medium	$[\text{M-Cl}]^+$
119	High	$[\text{M-N}_2\text{-Cl}]^+$ or other fragments
84	Medium	$[\text{C}_3\text{HCl}]^+$

Source: NIST Mass Spectrometry Data Center as cited in PubChem.[\[1\]](#)

The molecular ion peak cluster with its characteristic isotopic pattern for three chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) is a definitive indicator of the elemental composition. The fragmentation pattern involves the loss of chlorine atoms and the nitrogen molecule.

Experimental Protocol for Mass Spectrometry (GC-MS)

- Sample Preparation: Dissolve a small amount of **3,4,5-trichloropyridazine** in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
- Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Separation:
 - Inject a small volume (e.g., 1 μ L) of the sample solution into the GC.
 - Use a suitable capillary column (e.g., a non-polar column like DB-5ms) and a temperature program to separate the compound from any impurities.
- MS Detection:
 - As the compound elutes from the GC column, it enters the mass spectrometer's ion source.
 - The molecules are ionized by electron impact (typically at 70 eV).
 - The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and the major fragment ions.

Caption: A plausible fragmentation pathway for **3,4,5-trichloropyridazine** in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **3,4,5-trichloropyridazine**. The ^1H and ^{13}C NMR spectra confirm the chemical structure, the IR spectrum identifies the key functional groups, and the mass spectrum confirms the molecular weight and provides insights into its fragmentation. The detailed experimental protocols offer a practical framework for researchers to obtain high-quality spectroscopic data for this important heterocyclic compound. This information is crucial

for ensuring the quality and integrity of **3,4,5-trichloropyridazine** used in research and development.

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References

- 1. 3,4,5-Trichloropyridazine | C4HCl3N2 | CID 70111 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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